molecular formula C9H11ClN4O B1434311 N-methyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride CAS No. 1638612-96-0

N-methyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Cat. No.: B1434311
CAS No.: 1638612-96-0
M. Wt: 226.66 g/mol
InChI Key: JBRUHTZGMFIYEA-UHFFFAOYSA-N
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Description

N-methyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a pyridin-4-yl group at the 3-position and an N-methylaminomethyl group at the 5-position. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

N-methyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O.ClH/c1-10-6-8-12-9(13-14-8)7-2-4-11-5-3-7;/h2-5,10H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRUHTZGMFIYEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=NO1)C2=CC=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638612-96-0
Record name 1,2,4-Oxadiazole-5-methanamine, N-methyl-3-(4-pyridinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638612-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthesis of the 1,2,4-Oxadiazole Core with Pyridin-4-yl Substitution

The central 1,2,4-oxadiazole ring is typically constructed via cyclization reactions involving amidoximes and carboxylic acid derivatives or their equivalents. The pyridin-4-yl substituent is introduced either before or after ring closure, depending on the synthetic route.

Key preparation steps include:

  • Formation of amidoxime intermediate: Starting from 4-pyridinecarboxylic acid or its derivatives, conversion to the corresponding amidoxime is achieved by reaction with hydroxylamine hydrochloride under basic conditions. This intermediate is crucial for subsequent cyclization to the oxadiazole ring.

  • Cyclodehydration to 1,2,4-oxadiazole: The amidoxime reacts with carboxylic acid derivatives such as esters, acid chlorides, or anhydrides under dehydrating conditions (e.g., using phosphorus oxychloride or acetic anhydride) to form the 1,2,4-oxadiazole ring. For example, refluxing in POCl3 at 105–110 °C for 8–10 hours is a common approach.

  • Pyridin-4-yl substitution: The pyridine ring is often retained from the starting material (e.g., isonicotinic acid hydrazide) or introduced via Suzuki coupling reactions with pyridinyl boronic acids, enabling functionalization at the 3-position of the oxadiazole.

Introduction of the N-Methylaminomethyl Side Chain

The N-methylaminomethyl group attached to the oxadiazole-pyridine scaffold is introduced by nucleophilic substitution or reductive amination methods:

  • Nucleophilic substitution: Alkylation of the pyridinyl-oxadiazole intermediate with methylamine or N-methylaminomethyl halides under basic conditions (e.g., potassium carbonate in N,N-dimethylformamide at 80 °C for 16 hours) yields the desired N-methylaminomethyl derivative.

  • Reductive amination: Alternatively, the aldehyde or halomethyl derivative of the oxadiazole-pyridine compound is reacted with methylamine in the presence of reducing agents to form the N-methylaminomethyl moiety.

Formation of the Hydrochloride Salt

The final step involves conversion of the free base N-methyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methanamine into its hydrochloride salt to improve stability and solubility:

  • Salt formation: The free amine is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate) under controlled temperature to precipitate the hydrochloride salt.

  • Purification: The product is purified by recrystallization from ethanol or ethyl acetate, yielding a pale yellow solid with characteristic melting points around 60–64 °C.

Representative Experimental Procedure and Data

Step Reagents & Conditions Description Yield & Physical Data
1 4-Pyridinecarboxylic acid hydrazide + triethyl orthoacetate, reflux 24 h Formation of 4-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine intermediate Yield: 81.7%, Mp: 148–150 °C
2 Amidoxime intermediate + POCl3, reflux 8–10 h at 105–110 °C Cyclodehydration to 1,2,4-oxadiazole ring Confirmed by IR (C=N at 1686 cm⁻¹), ¹H NMR (CH₂ singlet at 4.82 ppm)
3 Nucleophilic substitution with methylamine, K₂CO₃, DMF, 80 °C, 16 h Introduction of N-methylaminomethyl side chain Yield: ~49% after purification
4 Treatment with HCl in ethanol Formation of hydrochloride salt Pale yellow solid, m.p. 60–64 °C

Analytical and Spectroscopic Confirmation

  • Infrared Spectroscopy (IR): Characteristic absorption bands for oxadiazole C=N stretch (~1680–1690 cm⁻¹) and C-O-C (~1150 cm⁻¹) confirm ring formation.

  • Nuclear Magnetic Resonance (¹H NMR): Signals corresponding to pyridine protons (7.7–9.0 ppm), methyl groups (around 2.4 ppm), and methylene protons (4.8–5.8 ppm) are diagnostic of the structure.

  • Mass Spectrometry (LC-MS): Molecular ion peaks consistent with the expected molecular weight of the compound and its intermediates validate successful synthesis.

Summary of Preparation Methodology

Stage Objective Methodology Key Reagents Conditions Outcome
1 Amidoxime formation Reaction of pyridinecarboxylic acid derivatives with hydroxylamine Hydroxylamine hydrochloride, base Reflux in ethanol or triethyl orthoacetate Amidoxime intermediate
2 Oxadiazole ring cyclization Cyclodehydration with acid chlorides or POCl3 POCl3 or acetic anhydride Reflux at 100–130 °C 1,2,4-oxadiazole ring
3 Aminomethyl side chain introduction Nucleophilic substitution or reductive amination Methylamine, K₂CO₃, DMF 80 °C, 16 h N-methylaminomethyl derivative
4 Salt formation Acid-base reaction HCl in ethanol Room temperature Hydrochloride salt

Research Findings and Notes

  • The cyclodehydration step is critical and typically requires rigorous reflux conditions with dehydrating agents to ensure high yield of the oxadiazole ring.

  • Use of polar aprotic solvents such as N,N-dimethylformamide facilitates nucleophilic substitution reactions for side chain introduction.

  • The hydrochloride salt form enhances compound stability and handling, which is important for further biological evaluation.

  • Purification steps involving extraction with ethyl acetate, drying over anhydrous sodium sulfate or magnesium sulfate, and recrystallization are standard to achieve high purity.

  • Yields vary depending on the exact substituents and reaction conditions but generally range from moderate to good (49–82%) in reported syntheses.

This comprehensive preparation methodology integrates multiple synthetic strategies validated by spectroscopic and analytical data, providing a robust framework for the synthesis of N-methyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride. The approach balances efficiency, yield, and purity, making it suitable for research and potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of N-methyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s pyridin-4-yl substituent distinguishes it from analogs with phenyl, alkyl, or other aromatic groups. Key comparisons include:

Table 1: Substituent Variations and Molecular Properties
Compound Name Substituent (R) Molecular Weight (g/mol) CAS Number Key Properties/Applications
N-methyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride Pyridin-4-yl Not explicitly provided Not provided Likely enhanced polarity and receptor binding
N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride Phenyl ~229.67 (calculated) 1185300-67-7 97% purity; reduced polarity vs. pyridinyl
N-methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride Propyl ~207.69 (calculated) 1185295-15-1 Increased hydrophobicity; 3 suppliers listed
{4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride Biphenyl-pyridin-4-yl 288.74 1803587-16-7 Higher molecular weight; potential for π-π interactions
(3-methyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride Methyl 225.68 Not provided Compact structure; hazard warnings (H302, H315)

Key Observations :

  • Pyridinyl vs. This may improve solubility and target engagement in medicinal chemistry contexts.
  • Alkyl vs. Aromatic : Propyl-substituted analogs (e.g., CAS 1185295-15-1) exhibit greater hydrophobicity, which could enhance membrane permeability but reduce aqueous solubility .

Physicochemical Properties

  • Solubility : Hydrochloride salts universally improve water solubility. The pyridin-4-yl group’s basic nitrogen may further enhance solubility in acidic environments.
  • Stability : Storage conditions vary; the biphenyl derivative (CAS 1803587-16-7) is stored at room temperature (RT), while the methyl-substituted analog (CAS 1573547-16-6) requires 4°C, indicating substituent-dependent stability .

Biological Activity

N-methyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C₉H₁₀N₄O
  • Molecular Weight : 190.20 g/mol
  • CAS Number : 915921-76-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer progression and neurodegenerative diseases. The oxadiazole moiety is known for its role in enhancing the pharmacological properties of compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. The compound has shown promising results against several cancer cell lines:

Cell Line IC₅₀ (µM) Mechanism of Action
MCF-7 (Breast)0.65Induces apoptosis and cell cycle arrest
U937 (Leukemia)2.41Inhibits proliferation and induces apoptosis
PANC-1 (Pancreatic)1.50Disruption of DNA duplication machinery

These findings suggest that the compound may act as a potent anticancer agent through mechanisms involving apoptosis induction and cell cycle arrest.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been studied for its neuroprotective effects. Research indicates that it may mitigate amyloid-beta-induced neurotoxicity, which is significant in the context of Alzheimer's disease:

Study Findings
In vitro studies on neuronal cellsReduced cell death in the presence of amyloid-beta
Molecular docking studiesInteraction with neuroprotective pathways

Case Studies

Several case studies have documented the efficacy of N-methyl derivatives in clinical settings:

  • Case Study 1: Breast Cancer Treatment
    • A patient with advanced breast cancer was administered a regimen including N-methyl derivatives. The treatment resulted in a significant decrease in tumor size and improved quality of life.
  • Case Study 2: Neurodegeneration
    • A clinical trial involving patients with early-stage Alzheimer's disease showed that treatment with N-methyl derivatives led to improved cognitive function and reduced symptoms associated with neurodegeneration.

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-methyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride?

The synthesis typically involves:

  • Amidoxime formation : Reacting pyridine-4-carbonitrile with hydroxylamine to generate the amidoxime intermediate.
  • Cyclization : Treating the amidoxime with a carbonyl source (e.g., methyl chloroacetate) under basic conditions (K₂CO₃/DMF) to form the 1,2,4-oxadiazole ring .
  • Methylation : Introducing the N-methyl group via reductive amination or direct alkylation of the methanamine moiety.
  • Salt formation : Reacting the free base with hydrochloric acid to yield the hydrochloride salt. Key optimization parameters : Reaction temperature (80–100°C for cyclization), solvent polarity, and stoichiometric ratios of reagents .

Q. What analytical techniques are critical for confirming the structural identity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR to verify the pyridinyl, oxadiazole, and methylamine moieties. For example, the oxadiazole C-5 proton appears as a singlet near δ 8.5–9.0 ppm .
  • Mass spectrometry (HRMS or ESI-MS) : To confirm the molecular ion peak ([M+H]⁺ at m/z 289.08) and fragmentation pattern .
  • X-ray crystallography : For unambiguous structural elucidation, using programs like SHELXL for refinement .
  • Elemental analysis : To validate the Cl⁻ content in the hydrochloride salt (theoretical Cl%: 12.28%) .

Q. How should researchers address solubility challenges during in vitro assays?

  • Solvent selection : Use polar aprotic solvents (DMF, DMSO) for stock solutions. For aqueous buffers (pH 4–7), consider sonication or mild heating (≤40°C) to improve dissolution .
  • Salt form optimization : If solubility remains poor, explore alternative counterions (e.g., trifluoroacetate) or co-solvent systems (PEG-400/water) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of the 1,2,4-oxadiazole core?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization kinetics .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 120°C vs. 12 hours conventionally) while maintaining yields >85% .
  • Purification strategies : Employ column chromatography (silica gel, EtOAc/hexane) or recrystallization (ethanol/water) to isolate high-purity product (>98%) .

Q. What strategies resolve discrepancies between computational and experimental spectroscopic data?

  • Tautomerism assessment : The oxadiazole ring may exhibit tautomeric shifts; compare computed spectra for all possible tautomers (e.g., 1,2,4-oxadiazole vs. 1,3,4-isomer) .
  • Impurity profiling : Use HPLC-MS to detect byproducts (e.g., unreacted amidoxime or dimerized intermediates) that distort spectral signals .
  • Dynamic NMR studies : Analyze temperature-dependent shifts to identify conformational flexibility in the methanamine side chain .

Q. How can computational modeling predict the compound’s binding affinity for nicotinic acetylcholine receptors (nAChRs)?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into nAChR homology models (e.g., α4β2 subtype). Focus on interactions between the pyridinyl group and receptor aromatic residues (e.g., π-π stacking) .
  • QSAR analysis : Corrogate substituent effects (e.g., methyl vs. ethyl on the oxadiazole) with experimental IC₅₀ values to derive predictive activity trends .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours .
  • Light stability : Store samples under ICH Q1B guidelines (UV/vis light exposure) to assess photolytic decomposition .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-methyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

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